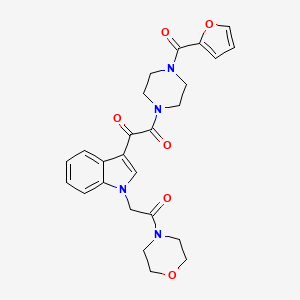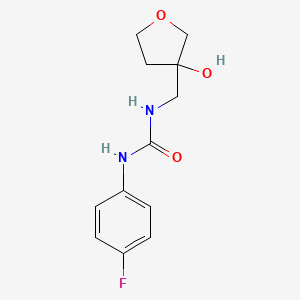
1-(4-Fluorophenyl)-3-((3-hydroxytetrahydrofuran-3-yl)methyl)urea
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(4-Fluorophenyl)-3-((3-hydroxytetrahydrofuran-3-yl)methyl)urea is a chemical compound that has gained significant attention in the scientific community due to its potential applications in the field of medicinal chemistry. It is a urea derivative that exhibits potent antitumor activity and has been studied extensively for its mechanism of action, biochemical and physiological effects, and future directions in research.
Applications De Recherche Scientifique
Neuropeptide Receptor Antagonists
Research has identified certain trisubstituted phenyl urea derivatives as potent neuropeptide Y5 receptor antagonists, indicating their potential in the development of treatments for obesity and other disorders related to neuropeptide signaling. Optimization of these compounds has been achieved by modifying various molecular segments to enhance in vitro potency, with some compounds showing antagonist activity in cellular assays (Fotsch et al., 2001).
Hydrogel Formation
Certain urea compounds can form hydrogels in acidic conditions, dependent on the identity of the anion. This property allows for the tuning of gels' physical properties, making them interesting for applications requiring specific rheological or morphological characteristics (Lloyd & Steed, 2011).
Heterocyclic Fluorophosphoranes Synthesis
Research into the synthesis of heterocyclic fluorophosphoranes, including compounds structurally related to the query chemical, showcases the potential of these materials in the development of novel phosphorus-fluorine chemistry applications. These compounds have been prepared through innovative synthetic pathways, opening up new possibilities in materials science (Dunmur & Schmutzler, 1971).
Fluorescent Probes for Metal Ions
Some urea derivatives have been designed as fluorescent probes for the selective detection of metal ions, such as aluminum, which is crucial for applications in environmental monitoring and biological imaging. These compounds bind selectively and with high sensitivity, demonstrating their utility in detecting metal ions in various contexts (Wang et al., 2017).
Hydroxyl Group Quantification in Polymers
Research has also focused on characterizing hydroxyl functional groups in polymers containing trace water using a derivatization method that involves urea compounds. This method provides a convenient and efficient way to quantify hydroxyl groups, highlighting the versatility of urea derivatives in analytical chemistry applications (Moghimi et al., 2013).
Acetylcholinesterase Inhibitors
A series of urea derivatives has been synthesized and assessed for antiacetylcholinesterase activity, indicating their potential as therapeutic agents for treating diseases associated with acetylcholine deficiency, such as Alzheimer's disease. This research underscores the medicinal chemistry applications of urea compounds in neurodegenerative disease treatment (Vidaluc et al., 1995).
Propriétés
IUPAC Name |
1-(4-fluorophenyl)-3-[(3-hydroxyoxolan-3-yl)methyl]urea |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15FN2O3/c13-9-1-3-10(4-2-9)15-11(16)14-7-12(17)5-6-18-8-12/h1-4,17H,5-8H2,(H2,14,15,16) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GEMMJZCNJGWYNB-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCC1(CNC(=O)NC2=CC=C(C=C2)F)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15FN2O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.26 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

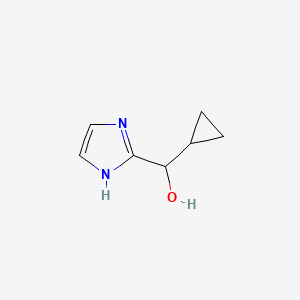
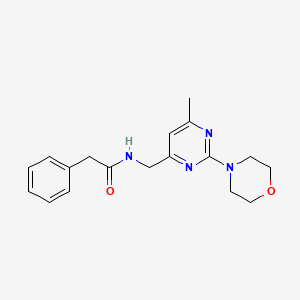
![N-(2-chlorobenzyl)-2-((3-(4-fluorobenzyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)acetamide](/img/structure/B2399884.png)


![N-[(4-benzyl-5-sulfanylidene-1H-1,2,4-triazol-3-yl)methyl]-4-methylbenzamide](/img/structure/B2399888.png)
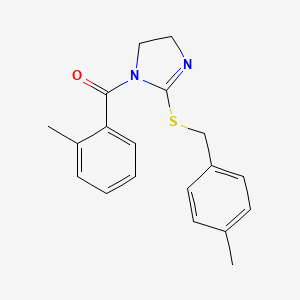
![1-[(2,6-Difluorophenyl)methyl]-3-iodobicyclo[1.1.1]pentane](/img/structure/B2399892.png)
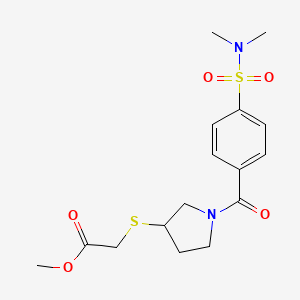
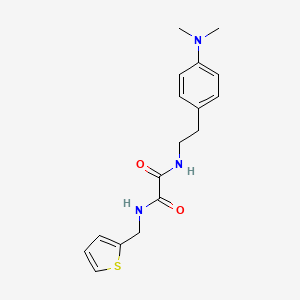
![6-(2-(4-benzylpiperidin-1-yl)-2-oxoethyl)-3-(4-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7(6H)-one](/img/structure/B2399895.png)
![3-benzyl-8-(2-oxo-2H-chromene-3-carbonyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione](/img/structure/B2399896.png)
![(2S,3As,7aS)-1-[2-[(2-methylpropan-2-yl)oxycarbonylamino]acetyl]-2,3,3a,4,5,6,7,7a-octahydroindole-2-carboxylic acid](/img/structure/B2399899.png)
